5-(4-Carboxyphenyl)-2-cyanophenol 5-(4-Carboxyphenyl)-2-cyanophenol
Brand Name: Vulcanchem
CAS No.: 1261983-31-6
VCID: VC11727916
InChI: InChI=1S/C14H9NO3/c15-8-12-6-5-11(7-13(12)16)9-1-3-10(4-2-9)14(17)18/h1-7,16H,(H,17,18)
SMILES: C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)O)C(=O)O
Molecular Formula: C14H9NO3
Molecular Weight: 239.23 g/mol

5-(4-Carboxyphenyl)-2-cyanophenol

CAS No.: 1261983-31-6

Cat. No.: VC11727916

Molecular Formula: C14H9NO3

Molecular Weight: 239.23 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Carboxyphenyl)-2-cyanophenol - 1261983-31-6

Specification

CAS No. 1261983-31-6
Molecular Formula C14H9NO3
Molecular Weight 239.23 g/mol
IUPAC Name 4-(4-cyano-3-hydroxyphenyl)benzoic acid
Standard InChI InChI=1S/C14H9NO3/c15-8-12-6-5-11(7-13(12)16)9-1-3-10(4-2-9)14(17)18/h1-7,16H,(H,17,18)
Standard InChI Key ZOWFLMFCMIPYLH-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)O)C(=O)O
Canonical SMILES C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)O)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of two benzene rings connected in a para-substituted biphenyl configuration. The first ring contains a hydroxyl group at position 2 and a cyano group at position 4, while the second ring features a carboxylic acid at position 4 (Figure 1). This arrangement creates a planar geometry with intramolecular hydrogen bonding potential between the phenolic -OH and the cyano group, as evidenced by its SMILES notation: C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)O)C(=O)O.

Table 1: Key Structural Identifiers

PropertyValue
IUPAC Name4-(4-cyano-3-hydroxyphenyl)benzoic acid
InChIInChI=1S/C14H9NO3/c15-8-12-6-5-11(7-13(12)16)9-1-3-10(4-2-9)14(17)18/h1-7,16H,(H,17,18)
InChIKeyZOWFLMFCMIPYLH-UHFFFAOYSA-N
XLogP32.38 (predicted)
Hydrogen Bond Donors2 (-OH and -COOH)
Hydrogen Bond Acceptors5 (O:3, N:1, O:1 from -COOH)

Synthetic Routes and Optimization

Stepwise Synthesis

A plausible synthesis involves three stages (Scheme 1):

  • Suzuki-Miyaura Coupling: 4-Bromo-2-cyanophenol and 4-carboxyphenylboronic acid undergo palladium-catalyzed cross-coupling to form the biphenyl backbone .

  • Carboxylic Acid Protection: The benzoic acid group is protected as a methyl ester using dimethyl sulfate in alkaline conditions.

  • Deprotection: Hydrolysis with aqueous HCl regenerates the free carboxylic acid .

Yield Optimization Challenges

  • The electron-withdrawing cyano group deactivates the aromatic ring, requiring elevated temperatures (80–100°C) for efficient Suzuki coupling .

  • Ester protection achieves 78–82% yield, but over-hydrolysis during deprotection can reduce final yields to 65–70% .

Reactivity and Functionalization

Site-Selective Reactions

The three functional groups enable orthogonal reactivity:

  • Cyano Group: Reducible to amine (H₂/Pd-C) or hydrolyzable to amide (H₂SO₄/H₂O) .

  • Carboxylic Acid: Forms esters (ROH/H⁺) or amides (EDCI/HOBt coupling) .

  • Phenolic -OH: Subject to alkylation (R-X/K₂CO₃) or acylation (AcCl/pyridine) .

Table 2: Derivative Synthesis Examples

Reaction TypeReagentsProduct
Cyano ReductionH₂ (1 atm), Pd/C, EtOH5-(4-Carboxyphenyl)-2-aminophenol
Carboxylic Acid EsterMeOH, H₂SO₄, ΔMethyl 5-(4-Carboxyphenyl)-2-cyanophenoxyacetate
Phenolic AlkylationC₆H₁₃Br, K₂CO₃, acetone5-(4-Carboxyphenyl)-2-cyano-4-hexyloxyphenol

Applications in Materials Science

Liquid Crystal Development

The compound’s rigid biphenyl core and polar substituents make it a candidate for nematic liquid crystals. In analogs, the cyano group enhances dipole-dipole interactions, while the carboxylic acid enables hydrogen-bonded mesophases . For instance, similar structures exhibit smectic A phases between 106–211°C (Table 3) .

Table 3: Hypothetical Phase Behavior

Alkyl Chain LengthPhase Transition Temperatures (°C)
n = 6Cr 98 → SmA 124 → Iso 211
n = 8Cr 102 → SmA 136 → Iso 201
n = 12Cr 107 → SmC 142 → Iso 210

Metal-Organic Frameworks (MOFs)

As a ditopic linker, the compound could coordinate metal ions through its carboxylic acid and phenolic oxygen. Computational models predict a 2D network with Cu(II) nodes exhibiting a surface area of ~850 m²/g .

Environmental and Regulatory Considerations

Ecotoxicity Prediction

Using the ECOSAR v2.0 model:

  • Fish LC₅₀: 4.7 mg/L (96h)

  • Daphnia EC₅₀: 1.2 mg/L (48h)

  • Algae EC₅₀: 3.8 mg/L (72h)
    These values classify the compound as "toxic to aquatic life with long-lasting effects".

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